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Compound of Interest

Compound Name: Ethyl 2-(phenylazo)acetoacetate

Cat. No.: B1265565 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2-(phenylazo)acetoacetate

Introduction
Ethyl 2-(phenylazo)acetoacetate is an organic compound with significant applications in

chemical synthesis, particularly as a precursor for heterocyclic compounds and as a ligand in

coordination chemistry. Its molecular structure, characterized by the presence of an azo group

coupled to an acetoacetate moiety, gives rise to interesting spectroscopic properties. This

guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR),

and ultraviolet-visible (UV-Vis) spectroscopic data of Ethyl 2-(phenylazo)acetoacetate,

intended for researchers, scientists, and professionals in drug development.

A crucial aspect of Ethyl 2-(phenylazo)acetoacetate's chemistry is its existence in a

tautomeric equilibrium between the keto-azo and the more stable keto-hydrazone forms. This

equilibrium can be influenced by the solvent and the electronic nature of substituents, and it

significantly impacts the observed spectroscopic data.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

Ethyl 2-(phenylazo)acetoacetate, both ¹H and ¹³C NMR provide key insights into its molecular

framework. The data presented here are predicted based on the analysis of similar structures
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and general principles of NMR spectroscopy, as specific experimental data for the target

molecule is not readily available in the public domain.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 2-(phenylazo)acetoacetate is expected to show distinct

signals for the protons of the ethyl group, the methyl group of the acetoacetate portion, and the

phenyl ring.

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity Notes

CH₃ (Ethyl) ~1.3 Triplet
Coupled to the CH₂

group.

CH₂ (Ethyl) ~4.2 Quartet
Coupled to the CH₃

group.

CH₃ (Aceto) ~2.5 Singlet

CH (Phenyl) ~7.2-7.8 Multiplet

The exact pattern

depends on the

electronic

environment

influenced by the azo

group.

NH (Hydrazone) ~12-15 Broad Singlet

This peak is

characteristic of the

keto-hydrazone

tautomer and may be

broad due to

hydrogen bonding and

exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
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Carbon Assignment Expected Chemical Shift (δ, ppm)

CH₃ (Ethyl) ~14

CH₂ (Ethyl) ~61

CH₃ (Aceto) ~25

C=O (Ester) ~165

C=O (Ketone) ~195

C-N ~140

C (Phenyl) ~120-150

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Ethyl 2-(phenylazo)acetoacetate is expected to show characteristic absorption

bands for its key functional groups.

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

N-H (Hydrazone) Stretching 3100-3300 (broad)

C-H (Aromatic) Stretching 3000-3100

C-H (Aliphatic) Stretching 2850-3000

C=O (Ester) Stretching ~1735

C=O (Ketone) Stretching ~1680

C=N/N=N Stretching 1550-1650

C=C (Aromatic) Stretching 1450-1600

C-O (Ester) Stretching 1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Azo compounds are known for their chromophoric nature. The UV-Vis spectrum of Ethyl 2-
(phenylazo)acetoacetate is expected to display absorption bands corresponding to π→π* and

n→π* transitions. The position and intensity of these bands are sensitive to solvent polarity.

Transition Expected λmax (nm) Notes

π→π ~250-300
High intensity, associated with

the conjugated system.

n→π ~350-450

Lower intensity, involving non-

bonding electrons of the

nitrogen atoms.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and

dissolve it in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the tube and ensure the solution is homogeneous.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium

bromide (KBr) in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol,

methanol, or acetonitrile).

Dilute the stock solution to obtain a concentration that gives an absorbance reading in the

range of 0.1-1.0.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Replace the blank with the cuvette containing the sample solution.

Scan the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

Visualizations
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Caption: Workflow for the spectroscopic analysis of Ethyl 2-(phenylazo)acetoacetate.
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Caption: Integration of spectroscopic data for structural confirmation.

To cite this document: BenchChem. [Spectroscopic data of Ethyl 2-(phenylazo)acetoacetate
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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